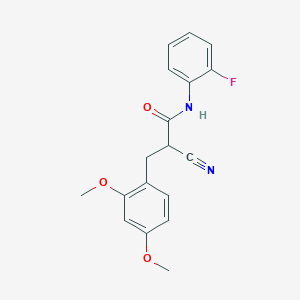

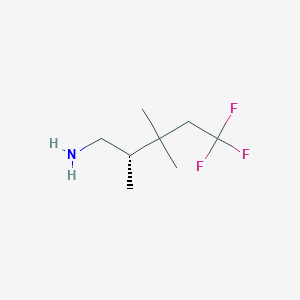

![molecular formula C17H17ClN2O2S B2471549 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-85-1](/img/structure/B2471549.png)

1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazole structures have occupied a unique position in heterocyclic chemistry as a synthetic precursor to imidazole salts ultimately for the formation of N-heterocyclic carbenes .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

Imidazole is amphoteric, which is to say that it can function both as an acid and as a base .Physical And Chemical Properties Analysis

Imidazole has a molar mass of 68.077 g/mol . It has a density of 1.23 g/cm3, solid . Its melting point is 89 to 91 °C and boiling point is 256 °C . It is soluble in water 633 g/L .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Imidazole Derivatives : Research has led to the development of efficient synthesis methods for imidazole and benzimidazole derivatives, showcasing their potential in various chemical reactions. For instance, a study reported the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles using 1-heptanesulfonic acid sodium salt, highlighting an eco-friendly and convenient method with good yields (Jadhav et al., 2009). Another example involves the use of thiamine hydrochloride as an efficient promoter for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, emphasizing the role of inexpensive and environmentally benign catalysts (Jun-hua Liu et al., 2012).

Advanced Chemical Reactions : Research has also focused on the development of new ligands for palladium-catalyzed coupling reactions, with N-Aryl-2-(dialkylphosphino)imidazoles showing good to excellent performance. This demonstrates the ligands' tunability and their efficiency in facilitating Suzuki reactions and Buchwald–Hartwig aminations of aryl and heteroaryl chlorides (Harkal et al., 2004).

Biological Applications

Antiviral and Antihypertensive Properties : Studies have identified imidazole derivatives as potential antiviral agents against human rhinovirus, with specific compounds showing significant antirhinovirus activity without apparent cellular toxicity (Hamdouchi et al., 1999). Additionally, nonpeptide angiotensin II receptor antagonists, such as certain N-(biphenylylmethyl)imidazoles, have been prepared and found to exhibit potent antihypertensive effects upon oral administration, differing from earlier series that were active only intravenously (Carini et al., 1991).

Cytotoxic and Antibacterial Studies : The synthesis of p-benzyl-substituted NHC–silver(I) acetate compounds derived from 4,5-di-p-diisopropylphenyl- or 4,5-di-p-chlorophenyl-1H-imidazole and their cytotoxic and antibacterial studies indicate their potential in medical chemistry. These compounds exhibited weak to medium inhibition against Escherichia coli and Staphylococcus aureus, and showed varying degrees of cytotoxicity against cancer cell lines (Streciwilk et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRBQVCLGILYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

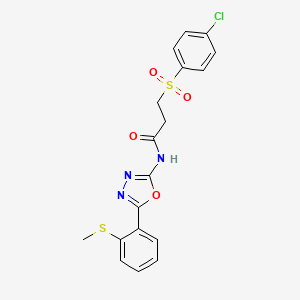

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

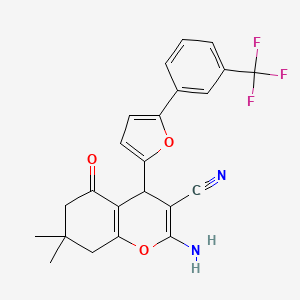

![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)

![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2471478.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2471479.png)

![3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B2471480.png)

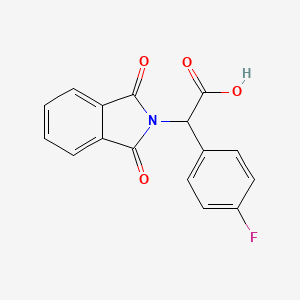

![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)